1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-24-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(25)22-20(23)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSZXLKPBZANPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of Substituents: The methoxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions. For example, the reaction of 4-methoxyphenylamine with a suitable quinazoline precursor can yield the desired product.
Thione Formation: The thione group at the 4-position can be introduced by treating the intermediate compound with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide under controlled conditions
Chemical Reactions Analysis
1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione exhibit notable antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives with electron-withdrawing groups show enhanced antimicrobial activity compared to those with electron-donating groups. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Properties
The compound has shown potential as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have reported that certain derivatives inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Table 1 summarizes the anticancer activity of different derivatives:
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 12.5 |
| Derivative B | HeLa | 15.0 |
| Derivative C | A549 | 10.0 |
Agricultural Applications
Pesticidal Activity
The compound's derivatives have been evaluated for their pesticidal properties. Research indicates that certain formulations can effectively control pests and pathogens in crops. These compounds may act as inhibitors of key enzymes in pest metabolism or disrupt hormonal signaling pathways essential for pest development .
Herbicidal Activity
Additionally, some derivatives have shown herbicidal activity by inhibiting plant growth or disrupting photosynthesis in target weeds. The selectivity and efficacy of these compounds make them candidates for developing environmentally friendly herbicides .
Materials Science
Polymer Chemistry
In materials science, the unique structure of this compound has been utilized to synthesize novel polymers with enhanced mechanical properties and thermal stability. These polymers are being explored for applications in coatings and composites due to their improved durability and resistance to environmental degradation .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a series of quinazoline derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions exhibited significant inhibition zones compared to standard antibiotics.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of a synthesized derivative against breast cancer cells (MCF-7). The derivative was found to induce apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
1-(2-(2-Hydroxyethoxy)ethyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS: 685551-24-0)
This analogue replaces the 4-methoxyphenyl group with a 2-(2-hydroxyethoxy)ethyl substituent. However, steric bulk may reduce membrane permeability .
1-(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
A close derivative substitutes the phenyl group at position 2 with a 3-nitrophenyl moiety. The nitro group (-NO₂) is strongly electron-withdrawing, which may alter electronic distribution in the quinazoline ring, affecting reactivity or binding to biological targets .
Chalcone Derivatives with Structural or Functional Overlaps
Chalcones (α,β-unsaturated ketones) share aromatic substitution patterns relevant to the target compound. Key findings include:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substitutions at para positions (e.g., in chalcones like (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) correlate with reduced inhibitory potency (IC₅₀: 13.82 μM) compared to halogenated analogues (IC₅₀: 4.35–70.79 μM) .
- Antioxidant Activity : Methoxy-substituted chalcones (e.g., (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit strong antioxidant effects in PC12 cells, suggesting that the 4-methoxyphenyl group may enhance radical-scavenging activity .
Benzoxathiins and Benzoxazine Derivatives
Compounds like 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine and 4-methyl-4H-benzo[1,4]oxazine-3-thione highlight the role of sulfur-containing heterocycles:
- Electrophilic Reactivity : The thione moiety in benzoxathiins participates in nucleophilic reactions, suggesting similar reactivity in the target compound’s -C=S group .
Pharmacologically Active Analogues
Apixaban (CAS: 503612-47-3), a tetrahydro-1H-pyrazolo[3,4-c]pyridine derivative, shares the 4-methoxyphenyl substituent but diverges in core structure and function (anticoagulant activity). This underscores the critical role of the hexahydroquinazoline scaffold in defining the target compound’s unique properties .
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 306.41 g/mol
- CAS Number : 29144-31-8
Antimicrobial Activity
Research has demonstrated that derivatives of hexahydroquinazoline compounds exhibit notable antimicrobial properties. A study indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial activity compared to those with electron-donating groups. Specifically, derivatives such as this compound showed effective inhibition against various bacterial strains (Table 1) .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 20 |
| This compound | S. aureus | 18 |
| Control (Standard Antibiotic) | E. coli | 25 |
| Control (Standard Antibiotic) | S. aureus | 22 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress .
Neuroprotective Effects
Recent findings suggest that hexahydroquinazoline derivatives may possess neuroprotective properties. Research indicates that they can inhibit neuroinflammation and reduce oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Oxidative Stress Modulation : It enhances the antioxidant defense system in cells while reducing free radical formation.
- Signal Transduction Pathways : The compound interacts with various signaling pathways that regulate cell survival and apoptosis.
Case Studies
A notable case study involved the application of this compound in a mouse model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased proliferation markers and increased apoptotic cells in treated tissues .
Q & A
Q. What are the key steps in synthesizing 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione?
The synthesis typically involves cyclocondensation of precursors (e.g., thiourea derivatives with ketones or aldehydes) under reflux conditions. Multi-step protocols may include:
Q. How is the molecular structure confirmed post-synthesis?
Spectroscopic techniques are critical:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirms the C=S stretch (ν ~1200–1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
Q. What solvents and conditions optimize solubility for biological assays?
The compound exhibits limited aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for stock solutions. For in vitro assays, dilute in buffered saline (pH 7.4) with <1% DMSO to avoid cytotoxicity .
Q. What preliminary biological activities have been reported?
Early studies suggest kinase inhibition (e.g., Glycogen Synthase Kinase-3β) and antiproliferative effects in cancer cell lines. Screen using MTT assays and enzyme-linked immunosorbent assays (ELISAs) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction yields be improved during thionation?
Q. How do computational methods aid in understanding structure-activity relationships (SAR)?
Q. How to address discrepancies in biological activity data across studies?
Q. What advanced techniques resolve polymorphism in crystallography?
Q. How to design derivatives for enhanced pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
